4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Lipophilicity Positional isomer differentiation XLogP3

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile (CAS 137440-90-5; molecular formula C₁₁H₁₅N₃O; MW 205.26 g/mol) is a trisubstituted 3-pyridinecarbonitrile (nicotinonitrile) derivative bearing a dimethylamino group at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring. This compound belongs to a therapeutically relevant scaffold class: nicotinonitrile-based structures are present in marketed drugs including Bosutinib, Milrinone, Neratinib, and Olprinone.

Molecular Formula C11H15N3O
Molecular Weight 205.261
CAS No. 137440-90-5
Cat. No. B594652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile
CAS137440-90-5
Synonyms3-Pyridinecarbonitrile,4-(dimethylamino)-2-ethoxy-6-methyl-(9CI)
Molecular FormulaC11H15N3O
Molecular Weight205.261
Structural Identifiers
SMILESCCOC1=NC(=CC(=C1C#N)N(C)C)C
InChIInChI=1S/C11H15N3O/c1-5-15-11-9(7-12)10(14(3)4)6-8(2)13-11/h6H,5H2,1-4H3
InChIKeyJLESRUTXNWGJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile (CAS 137440-90-5): Trisubstituted Nicotinonitrile Building Block for Medicinal Chemistry and Heterocyclic Synthesis


4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile (CAS 137440-90-5; molecular formula C₁₁H₁₅N₃O; MW 205.26 g/mol) is a trisubstituted 3-pyridinecarbonitrile (nicotinonitrile) derivative bearing a dimethylamino group at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring [1]. This compound belongs to a therapeutically relevant scaffold class: nicotinonitrile-based structures are present in marketed drugs including Bosutinib, Milrinone, Neratinib, and Olprinone [2]. The specific substitution pattern of this compound—combining electron-donating dimethylamino and electron-withdrawing nitrile functionalities with alkoxy and alkyl substituents—creates a differentiated physicochemical profile (computed XLogP3 = 1.8; TPSA = 49.2 Ų; 4 H-bond acceptors) that positions it as a versatile intermediate for constructing more complex kinase-targeted and heterocyclic libraries [1][3].

Why Generic Nicotinonitrile Analogs Cannot Replace 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile in Structure-Sensitive Applications


In the nicotinonitrile chemical space, even minor positional or substituent variations produce measurable differences in lipophilicity, electronic distribution, and molecular recognition properties that directly affect downstream performance in both synthetic and biological contexts. The 4-dimethylamino substitution pattern in the target compound (CAS 137440-90-5) yields a computed XLogP3 of 1.8, which is 0.3 log units lower than its 6-dimethylamino positional isomer (CAS 137440-89-2; XLogP3 = 2.1), a difference that can alter membrane permeability, protein binding, and chromatographic behavior [1][2]. Class-level structure–activity relationship (SAR) evidence from corrosion inhibitor studies on closely related 4,6-dimethylnicotinonitriles further demonstrates that the choice of amino substituent (methylamino vs. dimethylamino vs. 3-bromophenylamino) produces a graded inhibition efficiency spanning 94% to 96% at 180 ppm, with the dimethylamino variant occupying a distinct intermediate position [3]. These quantified property differences underscore that generic substitution of this specific substitution pattern with a different nicotinonitrile derivative will yield non-equivalent outcomes in applications where precise physicochemical tuning or biological target engagement is required.

Quantitative Differentiation Evidence for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile vs. Closest Analogs


Lipophilicity Contrast: 4-Dimethylamino (Target) vs. 6-Dimethylamino Positional Isomer

The target compound (4-dimethylamino positional isomer, CAS 137440-90-5) exhibits a computed lipophilicity of XLogP3 = 1.8, which is 0.3 log units lower than its direct positional isomer 6-(dimethylamino)-2-ethoxy-4-methylnicotinonitrile (CAS 137440-89-2; XLogP3 = 2.1). Both compounds share identical molecular formula (C₁₁H₁₅N₃O), molecular weight (205.26 g/mol), TPSA (49.2 Ų), and H-bond acceptor count (4), making lipophilicity the primary differentiating physicochemical descriptor [1][2]. An independent database source confirms a calculated LogP of 1.73 for the target compound, consistent with the PubChem computed value [3]. This ~0.3 log unit difference is consequential in medicinal chemistry optimization: in a lipophilicity range near XLogP3 ≈ 2, a ΔlogP of 0.3 can translate to meaningful differences in membrane permeation rate, plasma protein binding, and metabolic stability according to established drug-likeness principles, where optimal oral absorption typically targets XLogP3 between 1 and 3 [4].

Lipophilicity Positional isomer differentiation XLogP3 Drug-likeness ADME profiling

Physicochemical Property Differentiation vs. Des-dimethylamino Precursor

Compared to its direct synthetic precursor 2-ethoxy-6-methylnicotinonitrile (CAS 54957-81-2; C₉H₁₀N₂O; MW 162.19 g/mol), the target compound incorporates an additional dimethylamino substituent at the 4-position, resulting in quantifiable physicochemical changes: molecular weight increases by 43.07 g/mol (+26.6%), topological polar surface area increases from 45.9 Ų to 49.2 Ų (+7.2%), hydrogen bond acceptor count rises from 3 to 4 (+33.3%), and rotatable bond count increases from 2 to 3 (+50%) [1][2]. The XLogP3 also increases from 1.6 (precursor) to 1.8 (target), reflecting the net lipophilic contribution of the dimethylamino group [1][2]. These cumulative changes indicate that the target compound offers a significantly expanded heteroatom and conformational space for downstream molecular interactions compared to its precursor, which is critical for applications requiring multi-point target engagement.

Molecular complexity H-bond acceptor count TPSA Building block versatility Synthetic intermediate

Class-Level SAR: Dimethylamino Substituent Confers Intermediate Corrosion Inhibition Efficiency

In a 2022 study by Keshk et al., three closely related 4,6-dimethylnicotinonitrile derivatives were evaluated as corrosion inhibitors for brass alloy in nitric acid at 180 ppm. Compound 4—2-(dimethylamino)-4,6-dimethylnicotinonitrile, which shares the dimethylamino substituent and 4,6-dimethylnicotinonitrile core with the target compound—achieved an inhibition efficiency of 95%. This value falls between the methylamino analog (compound 3: 94%) and the 3-bromophenylamino analog (compound 5: 96%). The study explicitly established the substituent-dependent inhibition order: 3-Br-C₆H₄NH > (CH₃)₂N > CH₃NH [1]. The dimethylamino group thus occupies a defined, quantifiable intermediate position within the SAR series, and its 95% inhibition efficiency at 180 ppm provides a class-level benchmark for anticipating the performance of dimethylamino-bearing nicotinonitriles, including the 4-substituted target compound, in corrosion inhibition applications.

Corrosion inhibition Structure–activity relationship Brass alloy Acid pickling Nitric acid

Dimethylamino Group Contribution to Pim Kinase Binding Affinity in Nicotinonitrile-Derived Apoptotic Inducers

In a 2022 study by Aboukhatwa et al., a series of nicotinonitrile derivatives was designed and evaluated for Pim kinase inhibition and cytotoxic activity. The most potent compound (8e) achieved IC₅₀ ≤ 0.28 μM against all three Pim kinase isoforms, comparable to the pan-kinase inhibitor Staurosporine [1]. Critically, molecular docking and dynamics simulations revealed that the dimethylamino group in the active compounds exploits a negative electrostatic potential surface interaction with Pim-1 kinase, contributing directly to binding affinity [1]. Although the specific 4-dimethylamino-2-ethoxy-6-methyl substitution pattern was not directly tested in that study, the structural proximity of the evaluated compounds to the target scaffold—and the explicit attribution of binding affinity to the dimethylamino electrostatic interaction—provides class-level evidence that the dimethylamino pharmacophore in 4-substituted nicotinonitriles is a productive motif for kinase inhibitor design [2].

Pim kinase inhibition Cancer Apoptosis Kinase inhibitor Dimethylamino electrostatic interaction

Computed Drug-Likeness Profile: Target Compound Resides Within Favorable Lipinski Parameter Space

The target compound, with MW 205.26 g/mol, computed XLogP3 of 1.8, 0 H-bond donors, and 4 H-bond acceptors, satisfies all four Lipinski Rule of Five criteria without any violations [1]. In contrast, simpler 4-(dimethylamino)nicotinonitrile (CAS 435271-24-2; MW 147.18 g/mol; XLogP3 = 0.6; TPSA = 39.9 Ų) lacks the ethoxy and methyl substituents that confer balanced lipophilicity and enhanced steric bulk to the target scaffold [2]. The target compound's XLogP3 of 1.8 falls within the optimal oral absorption range (1–3) more favorably than the simpler analog (XLogP3 = 0.6, which approaches the lower boundary for adequate membrane permeability) [1][2][3]. Additionally, the target's TPSA of 49.2 Ų remains well below the 140 Ų threshold associated with poor oral absorption, while providing greater polar surface area than the simpler 4-dimethylamino analog (39.9 Ų), potentially enabling more diverse polar target interactions without sacrificing membrane permeability [1][2].

Drug-likeness Lipinski Rule of Five Oral bioavailability Physicochemical compliance Lead optimization

Synthetic Accessibility: Direct Amination Route from Commercially Available Precursor

The target compound can be synthesized via nucleophilic aromatic substitution by reacting the commercially available precursor 2-ethoxy-6-methyl-3-pyridinecarbonitrile (CAS 54957-81-2) with dimethylamine under controlled conditions in a polar aprotic solvent such as dimethylformamide with a base catalyst (e.g., potassium carbonate) . This synthetic accessibility contrasts with the 6-dimethylamino positional isomer (CAS 137440-89-2), which requires a different regiochemical approach due to the altered electronic environment at the 6-position of the pyridine ring. The 4-position of 2-ethoxy-6-methylnicotinonitrile is activated toward nucleophilic attack by the electron-withdrawing cyano group at the 3-position and the electron-donating ethoxy group at the 2-position, facilitating regioselective dimethylamino installation [1]. The precursor 2-ethoxy-6-methylnicotinonitrile is listed by multiple international suppliers (ChemStep, ChemDict, ChemSrc), supporting reliable sourcing for scale-up .

Synthetic route Building block Dimethylamine substitution Precursor availability Custom synthesis

Recommended Application Scenarios for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile Based on Quantitative Evidence


Kinase Inhibitor Hit-to-Lead Optimization Leveraging 4-Dimethylamino Pharmacophore

Medicinal chemistry teams pursuing Pim kinase or related kinase targets can deploy this compound as a scaffold for hit expansion. Class-level evidence demonstrates that dimethylamino-substituted nicotinonitriles achieve submicromolar Pim kinase inhibition (IC₅₀ ≤ 0.28 μM for optimized analogs), with the dimethylamino group contributing to binding through electrostatic surface complementarity [1]. The target compound's balanced XLogP3 (1.8) within the optimal 1–3 range for oral absorption, combined with zero Lipinski violations and TPSA of 49.2 Ų, supports its suitability as a lead-like starting point amenable to further structural decoration [2].

Corrosion Inhibitor Screening for Brass Alloy Acid Pickling Processes

Industrial material science groups evaluating organic corrosion inhibitors for brass alloy protection in nitric acid environments can consider this compound within the dimethylamino-nicotinonitrile subclass. Class-level SAR data from Keshk et al. (2022) establish that dimethylamino-substituted 4,6-dimethylnicotinonitriles deliver 95% inhibition efficiency at 180 ppm—intermediate between methylamino (94%) and 3-bromophenylamino (96%) variants—providing a quantified performance benchmark for inhibitor ranking and cost–benefit analysis [3].

Building Block Procurement for Diversified Heterocyclic Library Synthesis

For synthetic chemistry groups constructing nicotinonitrile-based compound libraries, the target compound offers three synthetically addressable diversity points (4-dimethylamino, 2-ethoxy, 6-methyl) on a drug-like pyridine-3-carbonitrile core. Compared to the simpler 4-(dimethylamino)nicotinonitrile scaffold (MW 147.18; XLogP3 = 0.6; only 1 rotatable bond), the target compound provides greater molecular complexity (complexity index 245 vs. 167), an additional H-bond acceptor, and increased conformational flexibility (3 vs. 1 rotatable bonds), enabling more diverse downstream functionalization while maintaining full Lipinski compliance [2][4].

Structure–Property Relationship Studies on Positional Isomer Effects in Pyridine-Based Drug Candidates

Research groups investigating how the position of a dimethylamino substituent on the pyridine ring affects pharmacological properties can use the target compound (4-DMA isomer) and its 6-DMA positional isomer (CAS 137440-89-2) as a matched molecular pair. The measurable ΔXLogP3 of −0.3 (1.8 vs. 2.1) between the two isomers, coupled with their otherwise identical MW, TPSA, and HBA/HBD profiles, provides a clean experimental system for isolating lipophilicity-driven effects on target binding, cellular permeability, metabolic stability, and off-target profiles [2][5].

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